4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
Description
Properties
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13/h1-4,12-13H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBRZKPADMMQTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol typically involves the reaction of 2-aminothiazole with a benzene derivative that has hydroxyl groups in the 1 and 3 positions. One common method includes the use of a coupling reaction under controlled conditions to ensure the correct attachment of the thiazole ring to the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to achieve high purity levels required for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives that retain the core structure of the original compound but with different functional groups attached, enhancing its utility in different applications .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is its potential as an anticancer agent. Research indicates that derivatives of this compound can interact with DNA and inhibit topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell cycle arrest or apoptosis in cancer cells. For instance, studies have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.27 | |
| This compound | HepG-2 | 6.10 | |
| Taxol (Control) | MCF-7 | 7.80 |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies have highlighted its effectiveness in inhibiting the growth of bacteria and fungi, which makes it a candidate for further exploration in the development of new antimicrobial agents .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from thiazole derivatives and benzene compounds. Common reagents include sodium hydroxide and solvents like ethanol or chloroform for optimal yields. Purification methods such as recrystallization may be employed to isolate the desired product effectively .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer properties of several thiazole derivatives, including this compound. The results indicated significant cytotoxicity against MCF-7 cells with promising selectivity compared to standard chemotherapeutics like Taxol .
Case Study 2: Antimicrobial Activity
Research published in Journal of Medicinal Chemistry reported the antimicrobial properties of thiazole derivatives. The study found that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights structural analogs and their key differences:
Photophysical Properties
- Fluorescence studies of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) reveal solvent-dependent emission: three bands in DMSO vs. a single band in alcohols . The target compound’s thiazole ring may similarly influence fluorescence but with distinct electronic transitions due to nitrogen positioning .
Biological Activity
The compound 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research studies.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with benzene-1,3-diol under specific conditions to yield the desired compound. Techniques such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure of the synthesized compound .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against human carcinoma and glioma cell lines, demonstrating notable cytotoxic effects with IC50 values in the micromolar range .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Induction of apoptosis |
| A549 | 30.5 | Cell cycle arrest |
| C6 | 20.0 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects . Virtual screening studies suggest that this compound can inhibit inflammatory pathways effectively, showing a binding affinity that indicates potential as an anti-inflammatory agent .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties . In vitro assays reveal that it demonstrates activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial efficacy:
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (cm) |
|---|---|---|
| Staphylococcus aureus | 40 | 2.5 |
| Escherichia coli | 200 | 1.5 |
| Pseudomonas aeruginosa | 500 | 1.0 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M phase.
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in inflammatory responses and bacterial growth.
Case Studies
A recent study highlighted the effectiveness of this compound in a murine model of cancer. Treatment led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .
Another study focused on its antibacterial activity against multi-drug resistant strains of bacteria, demonstrating its potential as a novel therapeutic agent in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving resorcinol and thiazole precursors. A novel method (patented by Galderma R&D) utilizes sodium hydroxide-mediated coupling of resorcinol with tetrahydro-thiopyran-4-one or dihydro-pyran-3-one under degassed conditions, achieving yields up to 69%. Reaction parameters such as molar ratios (e.g., 2.0 eq NaOH), solvent choice (water/ethyl acetate), and hydrogenation steps (using Pd/C) critically impact purity and yield . For thiazole derivatives like this compound, selective functionalization of the amino-thiazole ring requires controlled pH and temperature to avoid side reactions .
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer : UV-Vis spectroscopy is used to analyze π→π* transitions in the aromatic and thiazole rings, while FT-IR identifies key functional groups (e.g., -OH, -NH₂). Fluorescence spectroscopy reveals aggregation-dependent emission shifts, particularly in aqueous solutions. Theoretical studies (e.g., DFT calculations) complement experimental data to map electronic transitions and predict Stokes shifts . For structural validation, NMR (¹H/¹³C) and mass spectrometry are essential to confirm regiochemistry and molecular weight .
Q. How is this compound employed as a reagent in analytical chemistry?
- Methodological Answer : Derivatives of benzene-1,3-diol, such as 4-(2-hydroxyphenylethamino)benzene-1,3-diol, act as chromogenic reagents for metal ion detection. For example, nickel(II) forms a stable complex extractable into chloroform, enabling differential pulse polarography analysis with a linear range of 0.05–42 µg mL⁻¹ and minimal interference from competing ions. Optimized parameters include pH 4.0 (acetate buffer) and pulse amplitudes of 50 mV .
Advanced Research Questions
Q. How do pH-induced molecular aggregation and amino group positioning affect the fluorescence properties of this compound in aqueous solutions?
- Methodological Answer : At acidic pH, protonation of the amino group reduces electron-donating capacity, quenching fluorescence. In alkaline conditions, deprotonation enhances intramolecular charge transfer (ICT), increasing emission intensity. Aggregation studies using dynamic light scattering (DLS) show that J-aggregates (red-shifted emission) dominate at high concentrations (>10⁻⁴ M), while H-aggregates (blue-shifted) form at lower concentrations. These effects are modeled using time-resolved fluorescence and molecular dynamics simulations .
Q. What methodological approaches are used to analyze its selective inhibition of cyclooxygenase (COX) isoforms, and how do binding interactions differ between COX-1 and COX-2?
- Methodological Answer : COX inhibition is assessed via enzyme immunoassays using stably transfected cells or purified isoforms. For this compound (compound 6b in studies), selective COX-2 inhibition (IC₅₀ = 9.01 ± 0.01 mM) arises from hydrophobic interactions with Val³⁴⁹ and hydrogen bonding with Tyr³⁸⁵ in the COX-2 active site. Docking studies (AutoDock Vina) reveal weaker binding to COX-1 due to steric clashes with Leu³⁵² .
Q. How can computational modeling resolve contradictions in observed bioactivity data across studies, particularly regarding anti-inflammatory efficacy?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variations (e.g., cell lines, substrate concentrations). Molecular dynamics (MD) simulations (AMBER force field) can quantify binding free energies (ΔG) and predict thermodynamic stability of enzyme-ligand complexes. For instance, MD trajectories show that compound 6b maintains stable interactions with COX-2 over 100 ns, whereas transient binding to COX-1 explains lower efficacy .
Q. What strategies integrate computational and experimental data to predict reactivity and biological target interactions?
- Methodological Answer : Hybrid workflows combine DFT-optimized geometries (Gaussian 09) with experimental spectroscopic data to validate electronic transitions. For bioactivity prediction, pharmacophore modeling (e.g., Schrödinger Phase) identifies essential interaction features (e.g., hydrogen bond donors, aromatic rings), which are tested via site-directed mutagenesis. QSAR models further correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
